molecular formula C11H14O2 B1425817 (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1461689-21-3

(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B1425817
CAS No.: 1461689-21-3
M. Wt: 178.23 g/mol
InChI Key: VBYFSLDMGVADKA-SNVBAGLBSA-N
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Description

(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic compounds

Scientific Research Applications

(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

Target of Action

The primary target of (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol, also known as 4R, is the alpha 7 nicotinic acetylcholine receptors (α7 nAChRs) . These receptors play a crucial role in the cholinergic system, which is involved in various physiological functions, including pain and inflammation .

Mode of Action

4R binds to and modulates the α7 nAChRs . This interaction results in the reduction of inflammation-induced peripheral hypersensitivity and paw edema, particularly in male mice . The anti-inflammatory and analgesic effects of 4R are mediated through the modulation of α7 nAChRs .

Biochemical Pathways

The modulation of these pathways can lead to downstream effects such as decreased inflammation and hypersensitivity .

Pharmacokinetics

4R exhibits favorable pharmacokinetic properties. It is very stable in plasma for up to 1 hour . After systemic administration, 4R reaches the brain within 10 minutes . The half-life of 4R after intramuscular and subcutaneous administration is approximately 1.5 hours . The peak plasma concentration in the intramuscular group was 163 ng/mL compared to 138 ng/mL in the subcutaneous group . The brain peak concentration was 329 ng/g in the intramuscular group and 323 ng/g for the subcutaneous group . These properties suggest that 4R has good bioavailability and can effectively cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of 4R’s action include decreased inflammation-induced peripheral hypersensitivity and paw edema . Notably, these effects lasted up to 8 days after a single systemic administration . These findings suggest that 4R may have long-lasting effects on reducing inflammation and pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-ethylphenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Solvents like ethanol or toluene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like halides (Cl-, Br-) or organometallic reagents (Grignard reagents).

Major Products

    Oxidation: Formation of 6-ethyl-3,4-dihydro-2H-1-benzopyran-4-one.

    Reduction: Formation of 6-ethyl-3,4-dihydro-2H-1-benzopyran.

    Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol: The enantiomer of the compound with similar but distinct biological activities.

    6-methyl-3,4-dihydro-2H-1-benzopyran-4-ol: A similar compound with a methyl group instead of an ethyl group.

    4-hydroxy-2H-1-benzopyran-2-one: A structurally related compound with different functional groups.

Uniqueness

(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific chiral configuration and the presence of both an ethyl group and a hydroxyl group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4R)-6-ethyl-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10,12H,2,5-6H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYFSLDMGVADKA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1)OCC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801234111
Record name 2H-1-Benzopyran-4-ol, 6-ethyl-3,4-dihydro-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461689-21-3
Record name 2H-1-Benzopyran-4-ol, 6-ethyl-3,4-dihydro-, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461689-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-4-ol, 6-ethyl-3,4-dihydro-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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